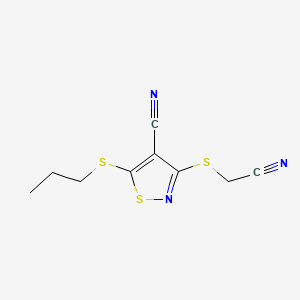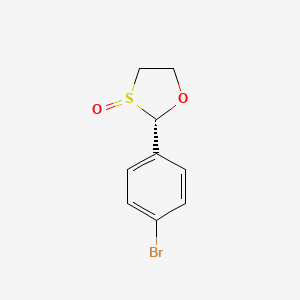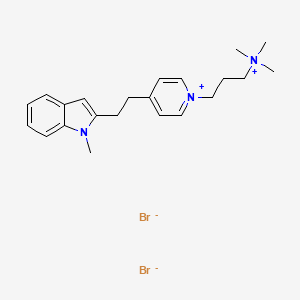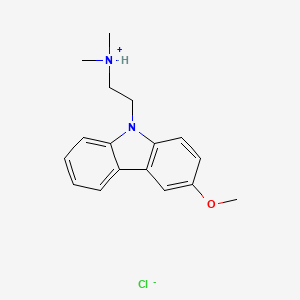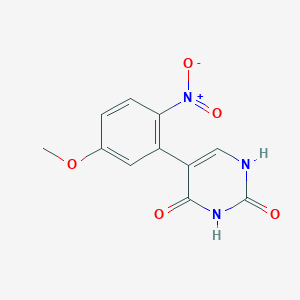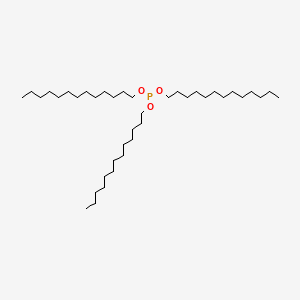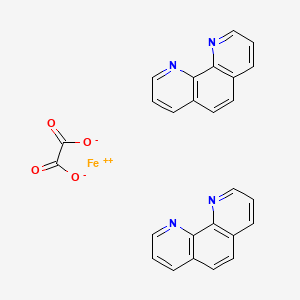
Bis(1,10-phenanthroline)oxalatoiron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,10-phenanthroline)oxalatoiron is a coordination compound that features iron as the central metal ion coordinated to two 1,10-phenanthroline ligands and one oxalate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)oxalatoiron typically involves the reaction of iron salts with 1,10-phenanthroline and oxalate under controlled conditions. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and oxalic acid. The reaction mixture is then heated to facilitate the formation of the complex. The resulting product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, concentration, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis(1,10-phenanthroline)oxalatoiron can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the iron center.
Substitution Reagents: Ligands such as bipyridine or ethylenediamine can replace 1,10-phenanthroline under suitable conditions.
Major Products:
Oxidation: Oxidized forms of the iron complex.
Reduction: Reduced forms of the iron complex.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(1,10-phenanthroline)oxalatoiron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential in cancer therapy as it can interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Bis(1,10-phenanthroline)oxalatoiron involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to changes in their structure and function. The 1,10-phenanthroline ligands can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes.
Comparación Con Compuestos Similares
Bis(1,10-phenanthroline)copper(I): Similar coordination compound with copper as the central metal ion.
Bis(1,10-phenanthroline)nickel(II): Nickel-based coordination compound with similar ligand structure.
Bis(1,10-phenanthroline)zinc(II): Zinc-based coordination compound with analogous properties.
Uniqueness: Bis(1,10-phenanthroline)oxalatoiron is unique due to the presence of the oxalate ligand, which imparts distinct electronic and structural properties
Propiedades
Número CAS |
14783-55-2 |
|---|---|
Fórmula molecular |
C26H16FeN4O4 |
Peso molecular |
504.3 g/mol |
Nombre IUPAC |
iron(2+);oxalate;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C2H2O4.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1(4)2(5)6;/h2*1-8H;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
AOCXPZDHIGHAPF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


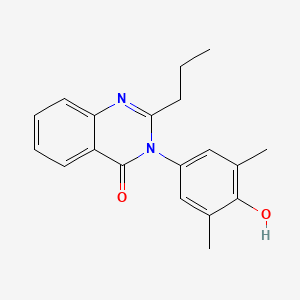
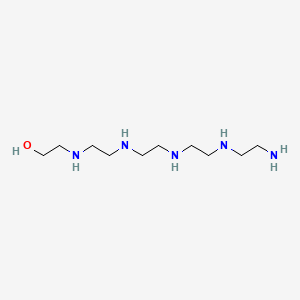

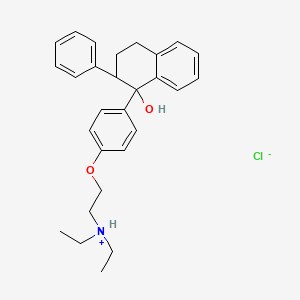
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
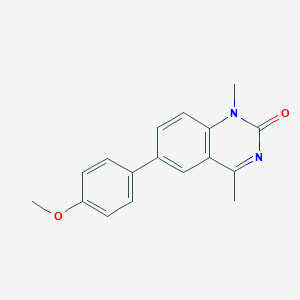
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
